Tocoretinate

描述

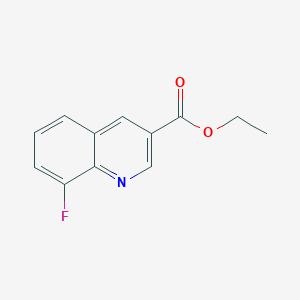

Tocoretinate is a hybrid compound that combines the properties of retinoic acid and tocopherol. It has been used in various dermatological applications, including the treatment of skin ulcers and sclerotic skin diseases. The compound has shown promise in treating conditions that are typically resistant to therapy, such as lichen amyloidosis, macular amyloidosis, systemic sclerosis, morphea, and hypertrophic scars . Additionally, tocoretinate has been reported to enhance DNA synthesis in human intestinal epithelial cells when used in conjunction with epidermal growth factor .

Synthesis Analysis

The synthesis of tocoretinate involves the esterification of α-tocopherol with retinoic acid. The reaction mechanism for the formation of related compounds, such as α-tocored, has been established to proceed via a 5-alkoxytocopherol intermediate . This process is indicative of the complex chemistry involved in the creation of tocoretinate and its related compounds.

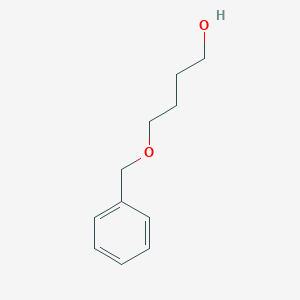

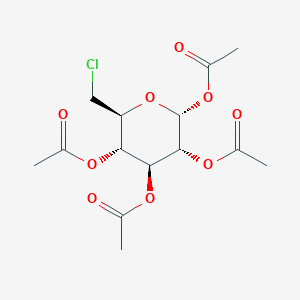

Molecular Structure Analysis

Tocoretinate's molecular structure, as a combination of retinoic acid and tocopherol, allows it to interact with biological systems in a unique way. The molecular interactions of tocoretinate and its related compounds, such as tocored, with unsaturated fatty esters have been studied, revealing that tocored can react with methyl linoleate to form an adduct with isomerized linoleate .

Chemical Reactions Analysis

Tocoretinate and its related compounds exhibit interesting chemical reactivity. For instance, γ-tocopherol, a related compound, reacts with nitrogen dioxide to yield products such as tocored and tocoyellow . These reactions are significant as they demonstrate the potential of tocoretinate and its derivatives to participate in various chemical processes, including antioxidative actions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tocoretinate contribute to its therapeutic effects. For example, tocoretinate has been shown to inhibit the contraction of collagen gel matrices by human dermal fibroblasts, which is a desirable property in the treatment of sclerotic skin diseases . Furthermore, the antioxidant properties of tocored, a product of γ-tocopherol oxidation, have been evaluated, and it has been found to be a potent antioxidant, particularly in the preservation of edible oils .

科研应用

Dermatological Applications

Tocoretinate, a hybrid compound of retinoic acid and tocopherol, has shown promise in the treatment of dermatological conditions. In a study by Terao et al. (2011), topical application of tocoretinate was found to reduce clinical symptoms of lichen amyloidosis and macular amyloidosis, two commonly therapy-resistant skin conditions. It also normalized disturbed epidermal differentiation, although amyloid deposits remained histologically detectable even in clinically responsive patients (Terao, Nishida, Murota, & Katayama, 2011). Additionally, Mizutani et al. (1999) reported that topical tocoretinate improved the symptoms of systemic sclerosis, morphea, and hypertrophic scars, with histopathological improvements observed in the form of reduced collagen fiber thickness and increased inter-fiber spaces (Mizutani, Yoshida, Nouchi, Hamanaka, & Shimizu, 1999).

Enhancing Epidermal Growth Factor-Induced DNA Synthesis

Kawamura et al. (1994) explored the effect of tocoretinate on DNA synthesis in human intestinal epithelial cells. Their study found that pre-treatment with tocoretinate markedly enhanced DNA synthesis induced by epidermal growth factor (EGF), suggesting its potential role in augmenting cellular growth processes (Kawamura, Miki, Kurokawa, & Kojima, 1994).

Treatment of Discoid Lupus Erythematosus

Tocoretinate has also been used effectively in the treatment of discoid lupus erythematosus (DLE), a chronic skin condition. A study by Terao, Matsui, and Katayama (2011) demonstrated improvements in atrophy and pigmentation in patients with DLE following tocoretinate treatment, providing insights into its therapeutic mechanism of action in such autoimmune conditions (Terao, Matsui, & Katayama, 2011).

Effects on Collagen Gel Matrices and Tenascin-C Expression

Yamada et al. (1999) investigated the effects of tocoretinate on the contraction of collagen gel matrices by human dermal fibroblasts and on tenascin-C expression. Their findings indicated that tocoretinate, along with other retinoids, inhibited the contraction of these matrices and induced tenascin-C expression, suggesting a mechanism for tissue softening by retinoids (Yamada, Mizutani, Yoshida, Isoda, & Shimizu, 1999).

Safety And Hazards

性质

IUPAC Name |

[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H76O3/c1-34(2)19-14-20-35(3)21-15-22-36(4)25-17-31-49(13)32-29-43-42(10)46(40(8)41(9)47(43)52-49)51-45(50)33-38(6)24-16-23-37(5)27-28-44-39(7)26-18-30-48(44,11)12/h16,23-24,27-28,33-36H,14-15,17-22,25-26,29-32H2,1-13H3/b24-16+,28-27+,37-23+,38-33+/t35-,36-,49-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQIJXOWVAHQES-UNAKLNRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2=C(C3=C(C(=C2C)C)OC(CC3)(C)CCCC(C)CCCC(C)CCCC(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)OC2=C(C3=C(C(=C2C)C)O[C@](CC3)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H76O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046923 | |

| Record name | Tretinoin tocoferil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

713.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tocoretinate | |

CAS RN |

40516-49-2, 40516-48-1 | |

| Record name | α-Tocopheryl retinoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40516-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-3,4-Dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-yl (±)-retinoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40516-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tretinoin tocoferil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040516481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tocopheryl retinoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040516492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tretinoin tocoferil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOCOPHERYL RETINOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WN694NBMM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRETINOIN TOCOFERIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CTD060B1SS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。